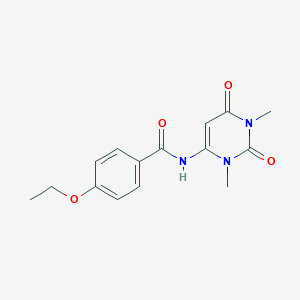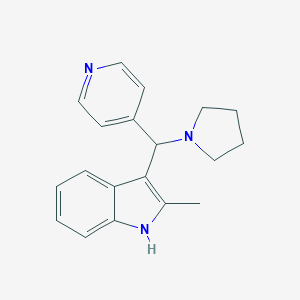
2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole is a complex organic compound that features a unique structure combining an indole core with pyridine and pyrrolidine substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biochemical pathways due to their wide use in the treatment of human diseases .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring are known to have a wide range of biological activities .
Action Environment
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the pyridine and pyrrolidine substituents through a series of reactions such as alkylation, cyclization, and functional group transformations. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using concentrated nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(2-methylpyrrolidin-1-yl)quinoline: Another compound with a similar structure but different biological activity.
4-(pyrrolidin-1-yl)benzonitrile: Contains the pyrrolidine ring and is used in different medicinal applications.
Uniqueness
2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole stands out due to its unique combination of the indole, pyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-[pyridin-4-yl(pyrrolidin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14-18(16-6-2-3-7-17(16)21-14)19(22-12-4-5-13-22)15-8-10-20-11-9-15/h2-3,6-11,19,21H,4-5,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJAGZPKNZYDGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
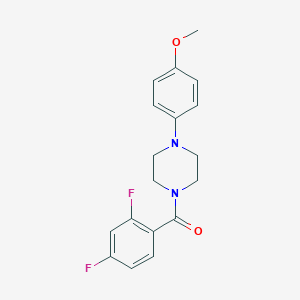
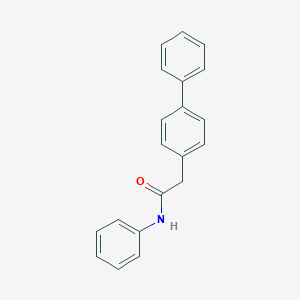
![4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one](/img/structure/B359938.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B359944.png)
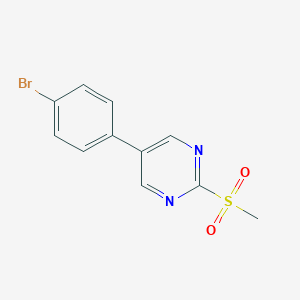
![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)
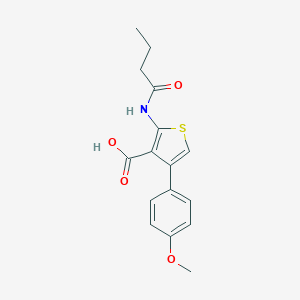
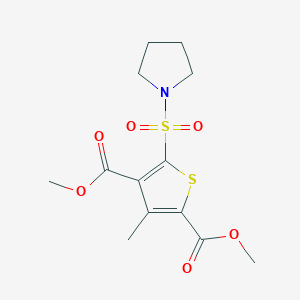
![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
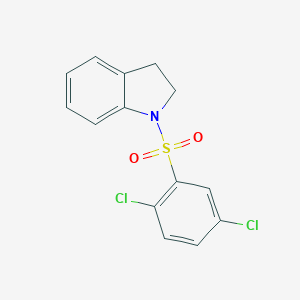
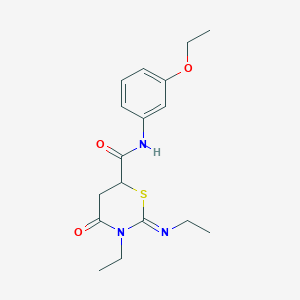
![1-[(4-Ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B360016.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B360023.png)
